molecular formula C10H11F3N2O B3018837 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine CAS No. 2202327-29-3

4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine

Cat. No.: B3018837
CAS No.: 2202327-29-3
M. Wt: 232.206
InChI Key: AMOVNSPOBKRURZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is a chemical compound characterized by a cyclopropyl group attached to a pyrimidine ring, with an additional trifluoropropan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Trifluoropropan-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a trifluoropropan-2-ol derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoropropan-2-yloxy group, replacing it with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoropropan-2-yloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-methoxypyrimidine: Similar structure but with a methoxy group instead of a trifluoropropan-2-yloxy group.

    4-Cyclopropyl-6-ethoxypyrimidine: Similar structure but with an ethoxy group instead of a trifluoropropan-2-yloxy group.

Uniqueness

4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is unique due to the presence of the trifluoropropan-2-yloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-cyclopropyl-6-(1,1,1-trifluoropropan-2-yloxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-6(10(11,12)13)16-9-4-8(7-2-3-7)14-5-15-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOVNSPOBKRURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=NC=NC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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